molecular formula C9H13ClN2O2S B2362779 Methyl 2-(pyrrolidin-3-yl)thiazole-5-carboxylate hydrochloride CAS No. 2137717-09-8

Methyl 2-(pyrrolidin-3-yl)thiazole-5-carboxylate hydrochloride

Cat. No.: B2362779
CAS No.: 2137717-09-8
M. Wt: 248.73
InChI Key: WMWPDIWHMAMGJW-UHFFFAOYSA-N
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Description

Methyl 2-(pyrrolidin-3-yl)thiazole-5-carboxylate hydrochloride is a chemical compound that features a thiazole ring fused with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(pyrrolidin-3-yl)thiazole-5-carboxylate hydrochloride typically involves the construction of the thiazole ring followed by the introduction of the pyrrolidine moiety. Common reagents used in these reactions include thioamides, α-haloketones, and pyrrolidine derivatives. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like sodium acetate or methanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(pyrrolidin-3-yl)thiazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-(pyrrolidin-3-yl)thiazole-5-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(pyrrolidin-3-yl)thiazole-5-carboxylate hydrochloride is unique due to its specific combination of a thiazole ring and a pyrrolidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S.ClH/c1-13-9(12)7-5-11-8(14-7)6-2-3-10-4-6;/h5-6,10H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWPDIWHMAMGJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(S1)C2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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